molecular formula C8H6F3NO2 B2912338 2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid CAS No. 2248269-88-5

2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid

Cat. No.: B2912338
CAS No.: 2248269-88-5
M. Wt: 205.136
InChI Key: GBVUZWQMPAADGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid is an organic compound that features both amino and carboxylic acid functional groups, along with difluoromethyl and fluorine substituents on the benzene ring

Properties

IUPAC Name

2-amino-4-(difluoromethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-5-1-4(8(13)14)6(12)2-3(5)7(10)11/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVUZWQMPAADGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C(=O)O)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThis can be achieved using reagents such as difluoromethyl iodide under basic conditions . The fluorine substituent can be introduced via electrophilic fluorination using reagents like Selectfluor . The amino group is often introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor .

Industrial Production Methods

Industrial production of 2-Amino-4-(difluoromethyl)-5-fluorobenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . Additionally, the use of recyclable catalysts and green chemistry principles can be employed to minimize environmental impact .

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